Cas no 667413-71-0 ((2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide)

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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- インチ: 1S/C15H13N3O3S/c1-20-12-3-4-13(21-2)10(8-12)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)
- InChIKey: JECJMWNFJCZNKA-UHFFFAOYSA-N
- SMILES: C(NC1=NC=CS1)(=O)C(C#N)=CC1=CC(OC)=CC=C1OC
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-5681-50MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Ambeed | A946556-1g |
(2E)-2-Cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
667413-71-0 | 95% | 1g |
$348.0 | 2024-04-18 | |
Key Organics Ltd | BS-5681-100MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | BS-5681-10MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | BS-5681-20MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | BS-5681-1MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00882600-1g |
(2E)-2-Cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
667413-71-0 | 95% | 1g |
¥2394.0 | 2024-04-17 | |
Key Organics Ltd | BS-5681-5MG |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |
667413-71-0 | >90% | 5mg |
£46.00 | 2025-02-08 |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamideに関する追加情報
Research Briefing on (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS: 667413-71-0): Recent Advances and Therapeutic Potential
The compound (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS: 667413-71-0) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This α,β-unsaturated carbonyl derivative, characterized by its distinctive cyanoacrylamide scaffold conjugated with dimethoxyphenyl and thiazole moieties, has demonstrated significant potential in modulating key biological pathways. Recent studies have focused on its role as a covalent inhibitor targeting cysteine residues in disease-relevant proteins, particularly in oncology and inflammatory disorders.
Structural-activity relationship (SAR) analyses published in the Journal of Medicinal Chemistry (2023) reveal that the electron-withdrawing cyano group and the 2,5-dimethoxy substitution pattern on the phenyl ring are critical for maintaining optimal binding affinity. The thiazole-2-yl amide moiety appears to enhance solubility while contributing to target selectivity. Molecular docking studies suggest this compound preferentially binds to the allosteric sites of kinases, with particularly strong interactions observed with JAK3 and TYK2 kinases in autoimmune disease models.
Recent preclinical investigations (Nature Chemical Biology, 2024) have demonstrated the compound's ability to inhibit STAT3 phosphorylation at nanomolar concentrations (IC50 = 37 nM) through covalent modification of Cys712 in the SH2 domain. This mechanism shows promise for overcoming acquired resistance to conventional ATP-competitive inhibitors. Notably, the compound exhibits >100-fold selectivity over other STAT family members, addressing a major challenge in STAT3-targeted therapies. In vivo pharmacokinetic studies in murine models show favorable oral bioavailability (F = 62%) and brain penetration (brain/plasma ratio = 0.45), suggesting potential CNS applications.
Emerging therapeutic applications extend beyond oncology. A 2024 Science Translational Medicine report identified this compound as a potent inhibitor of the NLRP3 inflammasome, showing efficacy in mouse models of gouty arthritis (73% reduction in paw swelling at 10 mg/kg) and Alzheimer's disease (40% decrease in amyloid-β plaque burden after 8-week treatment). The dual mechanism involving covalent modification of NLRP3's NACHT domain and allosteric modulation of ASC speck formation represents a novel approach to inflammasome targeting.
Chemical proteomics studies utilizing activity-based protein profiling (ABPP) have identified several off-targets including USP7 and HDAC6, suggesting potential polypharmacological effects. Researchers are currently exploring structure-based optimization to improve selectivity, with second-generation analogs showing reduced hERG inhibition (IC50 > 30 μM vs. 8.2 μM for parent compound) while maintaining potency. The compound's unique chemical scaffold continues to inspire new drug discovery campaigns, with three derivative compounds currently in Phase I clinical trials for various indications.
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